6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Description
6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound that features a unique combination of functional groups, including a pyridoquinazolinone core and an oxadiazole ring. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.
Properties
IUPAC Name |
6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-28-17-10-9-13(12-18(17)29-2)19-24-21(30-25-19)15-7-5-11-26-20(15)23-16-8-4-3-6-14(16)22(26)27/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYJDTZVRFFNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Construction of the Pyridoquinazolinone Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzamide, with a pyridine derivative under high-temperature conditions.
Coupling of the Two Fragments: The final step involves coupling the oxadiazole ring with the pyridoquinazolinone core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 9-(3,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-6,7,8a,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Uniqueness
6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of functional groups, including a pyridoquinazolinone core and an oxadiazole ring, which contribute to its diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name is 6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one. Its molecular formula is , and it possesses a molecular weight of 396.39 g/mol. The structure is characterized by the presence of an oxadiazole moiety that is known for its bioactive properties.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Cellular Disruption : The compound may interfere with DNA replication and protein synthesis, leading to apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
These findings suggest that the compound could be effective against both gram-positive and gram-negative bacteria as well as fungi .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce cytotoxicity in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| HeLa (Cervical Cancer) | <10 |
| MCF7 (Breast Cancer) | <10 |
These results demonstrate the compound's potential as a lead for developing new anticancer agents .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Activity : A study tested the antimicrobial effects of various oxadiazole derivatives against common pathogens. The results indicated that compounds containing the oxadiazole ring showed enhanced activity compared to standard antibiotics .
- Case Study on Anticancer Activity : In a recent study, a series of quinazolinone derivatives were synthesized and tested against multiple cancer cell lines. The results showed that certain derivatives exhibited significant antiproliferative effects, suggesting their potential as anticancer agents .
Q & A
Q. What are the key synthetic challenges in preparing 6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one, and how can they be methodologically addressed?
The synthesis involves multi-step heterocyclic coupling, including oxadiazole ring formation and quinazolinone cyclization. Key challenges include regioselectivity in oxadiazole formation and avoiding side reactions during cyclization. Methodological solutions:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts .
- Employ anhydrous conditions and catalysts like HATU for oxadiazole ring stabilization .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate regioisomers .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Essential techniques:
- NMR (1H/13C): Assign peaks using DEPT-135 for quinazolinone carbonyl (δ ~160 ppm) and oxadiazole C=N (δ ~150 ppm). Overlapping aromatic signals may require 2D-COSY or HSQC .
- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error. Fragmentation patterns help verify the oxadiazole-pyrido linkage .
- FT-IR: Validate oxadiazole (C=N stretch at 1580–1620 cm⁻¹) and quinazolinone (C=O at 1680–1720 cm⁻¹) .
Q. How should researchers optimize solubility for in vitro assays?
Solubility challenges arise from the hydrophobic dimethoxyphenyl and pyrido-quinazolinone moieties. Strategies:
- Screen co-solvents (DMSO:PBS ratios ≤1:10) to avoid precipitation .
- Use β-cyclodextrin inclusion complexes for aqueous stability .
- Confirm solubility via dynamic light scattering (DLS) pre-assay .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?
Methodology:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on interactions:
- Oxadiazole’s N-atoms with hinge region residues (e.g., Met793 in EGFR).
- Dimethoxyphenyl’s methoxy groups in hydrophobic subpockets .
- Validate predictions with MM/GBSA free-energy calculations and compare with experimental IC50 values .
Q. What experimental designs are robust for resolving contradictory bioactivity data across cell lines?
Contradictions may stem from variable metabolic activity or off-target effects. Solutions:
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be structured for this compound?
Adopt protocols from long-term ecological projects (e.g., INCHEMBIOL ):
Q. What strategies mitigate oxidative degradation during storage?
- Store under inert gas (argon) at –20°C in amber vials.
- Add antioxidants (0.1% BHT) to solid-state formulations.
- Monitor degradation via UPLC-PDA every 3 months, tracking quinazolinone carbonyl loss .
Methodological Frameworks
Q. How should researchers design dose-response assays to account for heterocyclic compound cytotoxicity?
- Use 3D spheroid models (e.g., HepG2) for physiologically relevant IC50 values.
- Include resazurin assays to distinguish cytostatic vs. cytotoxic effects.
- Apply Hill slope analysis to detect cooperative binding, indicative of off-target aggregation .
Q. What statistical approaches are suitable for analyzing SAR data with high-dimensional descriptors?
- Partial Least Squares (PLS) regression to reduce dimensionality (e.g., 20+ descriptors).
- Shapley Additive Explanations (SHAP) to interpret machine learning models (e.g., random forests) .
Data Contradiction Analysis
Q. How can discrepancies between in vitro and in vivo efficacy be investigated?
Q. What steps validate target specificity when off-target effects are suspected?
- Conduct kinome-wide profiling (e.g., KINOMEscan) at 1 µM.
- Use CRISPR-Cas9 knockouts of the putative target to confirm on-mechanism activity .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
